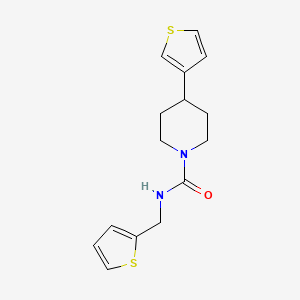

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-thiophen-3-yl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c18-15(16-10-14-2-1-8-20-14)17-6-3-12(4-7-17)13-5-9-19-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGLGDVUEXCOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C15H18N2OS2, and it has a molecular weight of 306.44 g/mol. This compound features a piperidine core substituted with thiophene groups, which are known for their diverse biological activities.

Antiviral Potential

Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various viral targets, including HIV and Hepatitis C virus (HCV). For instance, thiophene-based compounds have shown effectiveness in inhibiting HCV RNA polymerase with IC50 values as low as 31.9 μM, demonstrating their potential as antiviral agents .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies on piperidine derivatives have indicated that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have displayed significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-468 . The mechanism of action often involves the inhibition of key enzymes like topoisomerase I, which is crucial in DNA replication and repair .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications to the thiophene rings or the piperidine core can significantly influence the compound's efficacy and selectivity. For instance, substituents at specific positions on the thiophene ring have been correlated with enhanced binding affinity to target proteins .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antiviral | HCV | 31.9 μM | |

| Anticancer | MCF-7 (breast cancer) | Not specified | |

| Anticancer | MDA-MB-468 (breast cancer) | Not specified |

Case Study 1: Antiviral Efficacy

In a study focused on thiophene derivatives, researchers evaluated the antiviral efficacy of compounds similar to this compound against HCV. The study found that certain modifications led to improved inhibitory effects on viral replication, emphasizing the importance of structural optimization in drug design .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study investigated a series of piperidine derivatives for their anticancer properties. The results indicated that specific substitutions on the piperidine ring could enhance cytotoxicity against breast cancer cell lines. The study employed MTT assays to assess cell viability, demonstrating that compounds with thiophene moieties exhibited significant antiproliferative effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study demonstrated that structurally related compounds inhibited cell proliferation in human liver cancer cells (HepG2) by inducing apoptosis through mitochondrial dysfunction . This suggests that this compound may also possess similar anticancer effects.

Anti-inflammatory Properties

Thiophene derivatives have been noted for their ability to suppress tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses . This property indicates potential use in treating autoimmune diseases such as rheumatoid arthritis.

Case Study 1: Antimicrobial Efficacy

In vitro tests were conducted on various derivatives of thiophene compounds against Candida albicans. Results indicated that certain modifications enhanced antifungal activity, significantly reducing adherence and biofilm formation. This suggests that structural variations could optimize the biological activity of this compound for antifungal applications.

Case Study 2: Anticancer Activity

A study explored the effects of a structurally similar compound on human liver cancer cells. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction, indicating a promising avenue for further exploration with this compound.

Data Table: Comparison of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | Effect Observed |

|---|---|---|---|

| Antimicrobial | This compound | E. coli, S. aureus | Inhibition of growth |

| Antifungal | Thiophene derivatives | Candida albicans | Reduced adherence and biofilm formation |

| Anticancer | Structurally similar compounds | HepG2 cells | Induced apoptosis |

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural and functional differences between the target compound and related molecules:

Structural and Functional Insights

Thiophene vs. Pyridine/Phenyl Substitution

- The target compound’s thiophene rings offer distinct electronic and steric profiles compared to pyridine (e.g., in rédafamdastat) or phenyl groups (e.g., in BMS-694153). Thiophenes are less electron-deficient than pyridines, which may reduce polar interactions but enhance lipophilicity and membrane permeability .

- In contrast, SB-273779’s nitro-thiazole moiety introduces strong electron-withdrawing effects, favoring interactions with basic residues in receptor binding pockets .

Piperidine vs. Azepane/Pyrrolidine Cores

- MK0974 (telcagepant), an azepane-based CGRP antagonist, demonstrates that larger 7-membered rings can improve selectivity but may complicate synthesis .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can be approached through two primary disconnections:

- Piperidine Core Construction : Formation of the six-membered piperidine ring with pre-installed substituents.

- Convergent Functionalization : Sequential introduction of thiophene groups and carboxamide via coupling reactions.

Key intermediates include 4-(thiophen-3-yl)piperidine and activated carboxamide precursors.

Synthetic Routes and Methodologies

Route 1: Stepwise Assembly via Piperidine Intermediate

Synthesis of 4-(Thiophen-3-yl)piperidine

Starting Material : Piperidin-4-one

Step 1 : Conversion to a Tosylate Derivative

Piperidin-4-one is treated with tosyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to yield the tosylate intermediate. This activates the 4-position for nucleophilic substitution.

Optimization Strategies and Reaction Conditions

Analytical Validation and Characterization

Challenges and Mitigation

- Regioselectivity in Thiophene Substitution : Use of directing groups (e.g., boronic esters) ensures correct positioning.

- Steric Hindrance : Bulkier bases (e.g., DIPEA) improve substitution efficiency at the 4-position of piperidine.

Q & A

Q. What are the critical steps in synthesizing N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Core Formation : Cyclization of thiophene derivatives with amines to form the piperidine-thiophene backbone (analogous to methods for thieno[3,2-d]pyrimidine cores) .

Functionalization : Introduction of the thiophen-2-ylmethyl carboxamide group via nucleophilic substitution or coupling reactions .

- Optimization Strategies :

- Temperature : Reactions often proceed under reflux (e.g., 80–110°C) to balance yield and side-product formation .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

- Catalysts : Palladium catalysts for cross-coupling steps improve regioselectivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm) and confirms substitution patterns .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, dihedral strains, and packing motifs .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~378.51 for C17H22N4O2S2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference structural analogs (e.g., naphthalene-substituted piperidines vs. thiophene derivatives) to identify substituent-dependent activity trends .

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known enzyme inhibitors) .

- Validate IC50 values via dose-response curves across multiple replicates .

- Data Table : Contradictions in IC50 values for similar compounds:

| Compound | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| Analog A (thiophene core) | 0.12 | Kinase inhibition | |

| Analog B (naphthalene core) | 2.5 | Same assay |

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., G protein-coupled receptors) using crystal structures from the PDB .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen-bond acceptors on thiophene rings) for activity .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of (R)-BINAP ligands in asymmetric synthesis ensures enantioselective formation of piperidine stereocenters .

- Solvent Effects : Polar solvents (e.g., THF) stabilize transition states, reducing racemization .

- Temperature Control : Low temperatures (−20°C) minimize epimerization during carboxamide coupling .

Key Research Challenges

- Contradictory Bioactivity Data : Address via standardized assays and meta-analysis of structural analogs .

- Stereochemical Purity : Optimize chiral catalysts and low-temperature protocols .

- Scalability : Transition from batch to flow chemistry for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.